molecular formula C20H22N4O3 B2704571 N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide CAS No. 1448126-18-8

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2704571
CAS No.: 1448126-18-8
M. Wt: 366.421
InChI Key: AQODERVTVCONFE-UHFFFAOYSA-N
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Description

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide is a synthetic compound with unique structural features. It combines phthalazinone and furan functionalities and is often explored in medicinal and biochemical research.

Mechanism of Action

Phthalazine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The furan ring is a common feature in many natural products and drugs, and it can contribute to a compound’s bioactivity.

The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins, and the compound could act by binding to these targets and modulating their activity. The biochemical pathways affected would depend on the specific targets and the role they play in cellular processes .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination from the body .

The compound’s action could result in various molecular and cellular effects, depending on its mechanism of action and the biochemical pathways it affects. These could include changes in cell signaling, gene expression, or cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide, a common approach involves:

  • Formation of Phthalazinone Core: : This can be achieved through cyclization reactions involving appropriate starting materials like hydrazine and substituted benzoic acid.

  • Pyrrolidine Substitution: : Subsequent substitution to attach the pyrrolidine group at a specific position.

  • Furan-2-carboxamide Incorporation: : This is done by coupling the furan-2-carboxamide with the phthalazinone derivative.

Industrial Production Methods

In an industrial setting, the synthesis usually follows scalable procedures ensuring high yield and purity. This often involves:

  • Efficient purification techniques.

  • Optimization of reaction conditions (e.g., temperature, solvents).

  • Utilization of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide typically undergoes:

  • Oxidation: : Leading to the formation of oxidized derivatives.

  • Reduction: : Yields reduced forms, modifying the functional groups.

  • Substitution: : Various nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : DMF, DMSO, and other polar aprotic solvents.

  • Conditions: : Reactions often conducted under controlled temperature and pH.

Major Products

The reactions yield a diverse set of products, including modified phthalazinones and substituted furan derivatives, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as building blocks for more complex molecules.

  • Catalysts: : Some derivatives act as catalysts in specific organic transformations.

Biology and Medicine

  • Pharmacological Activity: : Exhibits potential anti-inflammatory and anticancer properties.

  • Biochemical Probes: : Utilized to study enzyme mechanisms and protein interactions.

Industry

  • Material Science: : Incorporated into polymers and nanomaterials for enhanced properties.

  • Agriculture: : Potential use as bioactive agents in crop protection.

Comparison with Similar Compounds

Compared to other phthalazinone and furan derivatives, N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide stands out due to:

  • Unique Structure: : The specific combination of functional groups.

  • Enhanced Activity: : Superior pharmacological or catalytic activity in certain contexts.

Similar Compounds

  • 3-(2-(pyrrolidin-1-yl)ethyl)phthalazin-1(2H)-one: : Lacks the furan-2-carboxamide group.

  • N-methyl-4-oxo-3-(2-pyrrolidin-1-ylethyl)-3,4-dihydrophthalazin-1-yl]methylcarbamate: : Different substituent on the phthalazinone core.

In a nutshell, this compound is a compound of significant interest due to its synthetic versatility, diverse reactivity, and wide range of applications in scientific research and industry.

Properties

IUPAC Name

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c25-19(18-8-5-13-27-18)21-14-17-15-6-1-2-7-16(15)20(26)24(22-17)12-11-23-9-3-4-10-23/h1-2,5-8,13H,3-4,9-12,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQODERVTVCONFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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